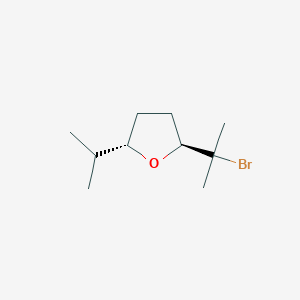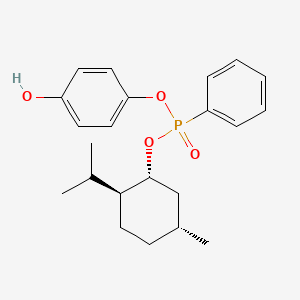![molecular formula C7H13NO B12905477 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol CAS No. 743438-31-5](/img/no-structure.png)
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its unique structural properties and potential biological activities. The presence of the nitrogen atom in the bicyclic ring system makes it an interesting target for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol can be achieved through various methods. One common approach involves the cyclization of 1,5- or 1,6-enynes using metal-catalyzed reactions. These cyclizations provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and pharmaceuticals.
作用机制
The mechanism by which 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol exerts its effects is related to its interaction with biological targets. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound has been studied for its potential to inhibit reuptake of neurotransmitters, which can affect mood and behavior .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A closely related compound with similar structural features.
2-Azabicyclo[3.2.1]octane:
Uniqueness
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which can participate in various chemical reactions. This combination of features makes it a versatile compound for synthetic and medicinal chemistry.
属性
| 743438-31-5 | |
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-2-1-8-4-6-3-7(6)5-8/h6-7,9H,1-5H2 |
InChI 键 |
ZTYGFHUOXIWCQY-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1CN(C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)


![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)


